3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
3,4-Dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with dimethyl groups and a morpholinoethyl moiety, making it a versatile molecule for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the Morpholinoethyl Moiety: The next step is the introduction of the morpholinoethyl group. This can be achieved through a nucleophilic substitution reaction where the benzenesulfonamide reacts with 2-chloro-N-(2-phenylmorpholino)acetamide under basic conditions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl moiety, to form various oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it back to a hydroxyl group under mild conditions using reagents like sodium borohydride.
Substitution: The benzenesulfonamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study enzyme interactions and inhibition. Its sulfonamide group is known to interact with various biological targets, making it a useful probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholinoethyl moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
3,4-Dimethylbenzenesulfonamide: Lacks the morpholinoethyl moiety, making it less versatile in biological applications.
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the aromatic ring or morpholinoethyl group.
Uniqueness
The presence of both the dimethyl groups and the morpholinoethyl moiety in 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide makes it unique. These structural features enhance its chemical reactivity and biological activity, providing a versatile platform for further modifications and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and industrial applications. Its versatility in chemical reactions and potential biological activities continue to drive interest in its study and utilization.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-9-18(12-16(15)2)27(24,25)21-13-20(23)22-10-11-26-19(14-22)17-6-4-3-5-7-17/h3-9,12,19,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSTXYGMNXAGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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